5-Propylisoxazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

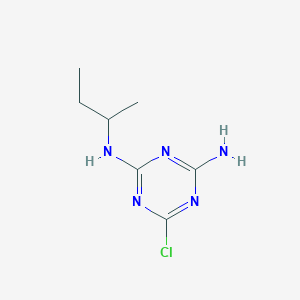

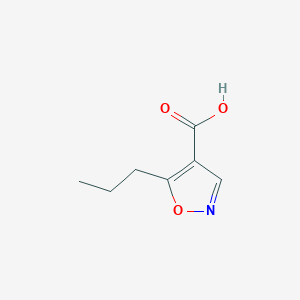

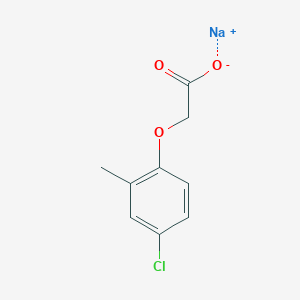

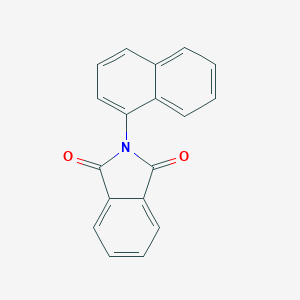

5-Propylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .

Molecular Structure Analysis

The molecular structure of 5-Propylisoxazole-4-carboxylic acid includes a five-membered isoxazole ring, a carboxylic acid group, and a propyl group . The molecule contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Isoxazole .科学研究应用

Synthesis and Chemical Transformations

Domino Isoxazole-Isomerization : Serebryannikova et al. (2019) detailed the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process involved Fe(II)-catalyzed isomerization, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields, underlining the significance of this method in chemical synthesis (Serebryannikova et al., 2019).

Functional Heterocycles Synthesis : Vitale and Scilimati (2013) focused on the synthesis of functional isoxazoles, emphasizing their role as crucial starting reagents in the total synthesis of natural products, drugs, and agrochemicals (Vitale & Scilimati, 2013).

Transformation to Pyrrole Derivatives : Galenko et al. (2015) reported the domino reaction of 5-alkoxy- or 5-aminoisoxazoles under metal relay catalysis, transforming them into pyrrole-2,4-dicarboxylic acid derivatives, highlighting the versatility of isoxazoles in organic synthesis (Galenko et al., 2015).

Pharmacological and Biological Activities

Immunological Activity : Ryng et al. (1999) synthesized 5-Amino-3-methylisoxazole-4-carboxylic acid amides and investigated their immunotropic activity, revealing suppressory activities in the humoral and cellular immune response (Ryng et al., 1999).

QSAR Studies and Immunological Effects : Ryng et al. (2001) also explored the immunological activities of 4-imino derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide, highlighting the dependence of stimulatory or inhibitory effects on the substituents' origin and location, supported by QSAR studies (Ryng et al., 2001).

Material Science and Advanced Applications

- X-ray Crystallography and Computer-Aided Design : Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, focusing on their potential as antibacterial or antifungal agents. This included synthesis, X-ray diffraction, and quantum-chemical DFT calculations (Jezierska et al., 2003).

未来方向

The future directions for research on 5-Propylisoxazole-4-carboxylic acid and other isoxazole derivatives are likely to focus on developing new synthetic strategies, improving the selectivity of peptide linkers, and exploring their potential applications in drug discovery . The use of unnatural amino acids and peptidomimetics is seen as a promising approach for the development of highly selective peptide linkers .

属性

IUPAC Name |

5-propyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXNNBLBFXZUBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564026 |

Source

|

| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propylisoxazole-4-carboxylic acid | |

CAS RN |

134541-04-1 |

Source

|

| Record name | 5-Propyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)

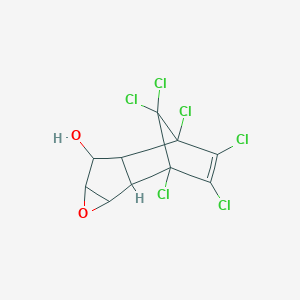

![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)